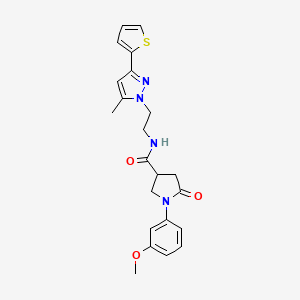

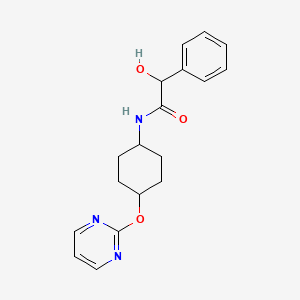

![molecular formula C12H14N2 B2735983 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine CAS No. 1706459-15-5](/img/structure/B2735983.png)

7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods (named reactions along with indole synthesis) such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .Molecular Structure Analysis

The molecular structure of indoles is a bicyclic arrangement of atoms that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. For example, some indole derivatives are solids at room temperature, while others are liquids .Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine, focusing on six unique applications across different fields:

Pharmaceutical Development

Anticancer Agents: 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine has shown potential as a lead compound in the development of anticancer drugs. Its unique structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation and inducing apoptosis .

Antiviral Compounds: Research indicates that derivatives of this compound could be effective against certain viral infections. By interfering with viral replication mechanisms, these compounds may offer new avenues for antiviral therapies .

Neuroscience Research

Neuroprotective Agents: This compound has been studied for its neuroprotective properties. It may help in protecting neurons from damage caused by oxidative stress and neuroinflammation, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cognitive Enhancers: Preliminary studies suggest that 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine could enhance cognitive functions. It may improve memory and learning by modulating neurotransmitter systems in the brain .

Chemical Biology

Probe Development: The compound can be used to develop chemical probes for studying biological processes. These probes can help in understanding the function of specific proteins and pathways in cells .

Bioconjugation: Its structure allows for easy modification, making it suitable for bioconjugation applications. This can be useful in labeling and tracking biomolecules in various biological studies .

Material Science

Organic Semiconductors: 7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine has potential applications in the development of organic semiconductors. These materials are crucial for the advancement of flexible electronics and organic photovoltaic cells .

Photovoltaic Materials: The compound’s electronic properties make it a candidate for use in photovoltaic materials, which are essential for converting solar energy into electricity .

Environmental Science

Pollutant Degradation: Research is exploring the use of this compound in the degradation of environmental pollutants. Its chemical properties may help in breaking down harmful substances in the environment .

Sensor Development: It can be used in the development of sensors for detecting environmental pollutants. These sensors can provide real-time monitoring of air and water quality .

Agricultural Science

Pesticide Development: The compound is being investigated for its potential use in developing new pesticides. Its unique structure may offer effective pest control with reduced environmental impact .

Plant Growth Regulators: Studies suggest that it could be used as a plant growth regulator, promoting healthier and more robust plant growth .

Mechanism of Action

Safety and Hazards

Future Directions

The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name |

7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-7-2-3-11-9(4-7)10-5-8(13)6-12(10)14-11/h2-4,8,14H,5-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTSIFCIPOPCDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CC(C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

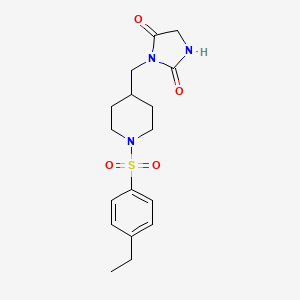

![(2S,4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2735905.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)

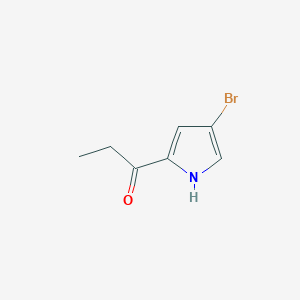

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2735909.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735911.png)

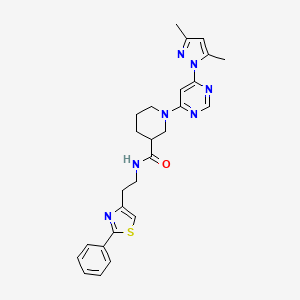

![6-(4-((3,5-Dimethylphenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2735915.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2735916.png)

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2735923.png)